molecular formula C11H17N3 B13531233 1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine

1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine

Cat. No.: B13531233
M. Wt: 191.27 g/mol
InChI Key: QRESMONVTJIAHC-UHFFFAOYSA-N
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Description

1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a hydrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine typically involves the reaction of 4-(chloromethyl)phenylpyrrolidine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-(chloromethyl)phenylpyrrolidine

    Reagent: Hydrazine

    Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Aminomethyl)phenyl)pyrrolidine
  • 1-(4-(Methylamino)methyl)phenyl)pyrrolidine
  • 1-(4-(Nitromethyl)phenyl)pyrrolidine

Uniqueness

1-(4-(Hydrazinylmethyl)phenyl)pyrrolidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methylhydrazine

InChI

InChI=1S/C11H17N3/c12-13-9-10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,13H,1-2,7-9,12H2

InChI Key

QRESMONVTJIAHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNN

Origin of Product

United States

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